molecular formula C29H30N4O5 B11277916 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B11277916
M. Wt: 514.6 g/mol
InChI Key: ACINAXJAOLUNJM-UHFFFAOYSA-N
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Description

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinazolinone intermediate with an appropriate isocyanate or carbamoyl chloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts acylation reaction using ethylbenzene and an acylating agent in the presence of a Lewis acid catalyst.

    Final Coupling with Acetamide Derivative: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using nucleophiles like amines or thiols in the presence of a base; electrophilic substitution using electrophiles like alkyl halides in the presence of a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives.

Scientific Research Applications

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide can be compared with other quinazolinone derivatives, such as:

    4-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline: Lacks the acetamide and methoxyethyl groups, which may affect its biological activity and chemical properties.

    2-(4-ethylphenyl)-3-(2-methoxyethyl)quinazolin-4(3H)-one: Similar structure but different substitution pattern, leading to variations in its reactivity and applications.

    N-(2-methoxyethyl)-2-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxamide: Contains a carboxamide group instead of the acetamide group, which may influence its chemical behavior and biological effects.

Properties

Molecular Formula

C29H30N4O5

Molecular Weight

514.6 g/mol

IUPAC Name

2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C29H30N4O5/c1-3-20-8-12-22(13-9-20)31-27(35)19-32-25-7-5-4-6-24(25)28(36)33(29(32)37)23-14-10-21(11-15-23)18-26(34)30-16-17-38-2/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

ACINAXJAOLUNJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC

Origin of Product

United States

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